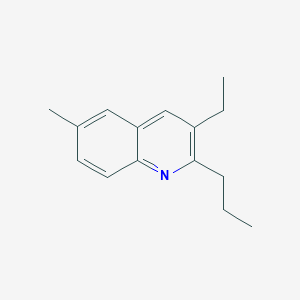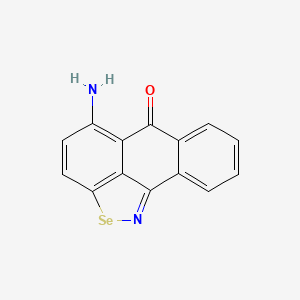
5-Amino-6H-anthra(9,1-cd)(1,2)selenazol-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-6H-anthra(9,1-cd)(1,2)selenazol-6-one is a chemical compound with the molecular formula C14H8N2OSe and a molecular weight of 299.19 . This compound is part of the anthraquinone family, which is known for its diverse applications in various fields such as dyes, pigments, and pharmaceuticals. The presence of selenium in its structure adds unique properties that make it of particular interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6H-anthra(9,1-cd)(1,2)selenazol-6-one typically involves the reaction of anthraquinone derivatives with selenium-containing reagents. One common method is the cyclization of 5-aminoanthraquinone with selenium dioxide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid, at elevated temperatures to facilitate the formation of the selenazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and precise control of reaction conditions are essential to ensure consistency and quality in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-6H-anthra(9,1-cd)(1,2)selenazol-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert it into selenol or selenide forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include selenoxide, selenol, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-Amino-6H-anthra(9,1-cd)(1,2)selenazol-6-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its anticancer properties, as selenium-containing compounds are known to exhibit cytotoxic effects against cancer cells.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 5-Amino-6H-anthra(9,1-cd)(1,2)selenazol-6-one involves its interaction with cellular components. The selenium atom in the compound can generate reactive oxygen species (ROS), leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells, making it a potential anticancer agent. The compound may also interact with specific proteins and enzymes, disrupting their normal function and leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Compared to similar compounds, 5-Amino-6H-anthra(9,1-cd)(1,2)selenazol-6-one is unique due to the presence of selenium, which imparts distinct chemical and biological properties. Selenium’s ability to form stable compounds and its role in biological systems make this compound particularly valuable for research in medicinal chemistry and materials science.
Eigenschaften
CAS-Nummer |
6313-42-4 |
|---|---|
Molekularformel |
C14H8N2OSe |
Molekulargewicht |
299.20 g/mol |
IUPAC-Name |
10-amino-14-selena-15-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9,11,13(16)-heptaen-8-one |
InChI |
InChI=1S/C14H8N2OSe/c15-9-5-6-10-12-11(9)14(17)8-4-2-1-3-7(8)13(12)16-18-10/h1-6H,15H2 |
InChI-Schlüssel |
LRDQANSCRBWGJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=N[Se]C4=C3C(=C(C=C4)N)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



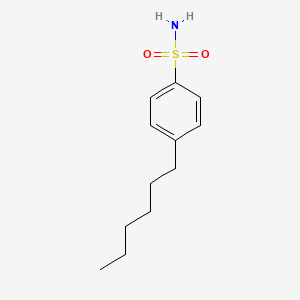
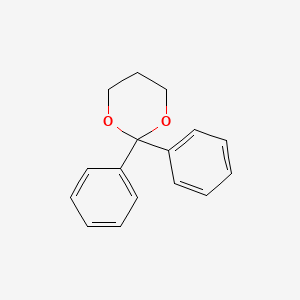
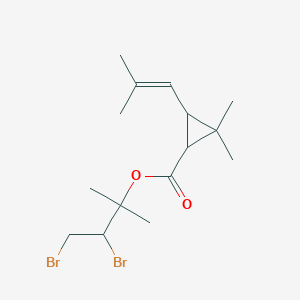

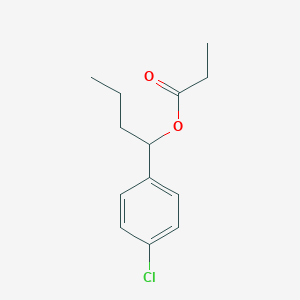
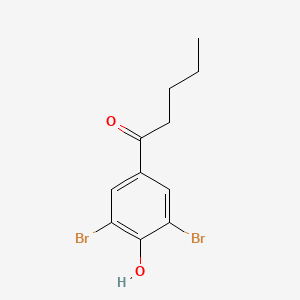

![7-Oxa-1,5-diaza-8-mercurabicyclo[4.2.0]octa-2,5-dien-4-one](/img/structure/B14742220.png)
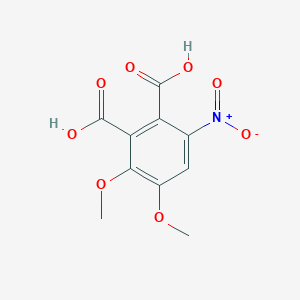
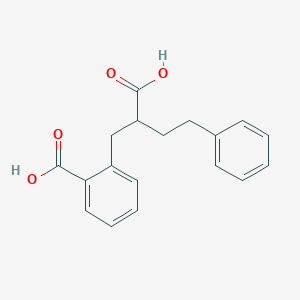
![(1E)-1-[(2,5-dimethoxyphenyl)methylene]indene](/img/structure/B14742234.png)
![(E)-N-(4-Bromophenyl)-1-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14742247.png)
